

Comparative Solid-State Analysis: 7-Bromocinnoline-3-carboxylic Acid vs. Non-Halogenated Analogs

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Compound of Interest

Compound Name: *7-Bromocinnoline-3-carboxylic acid*

Cat. No.: *B13496635*

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Executive Summary & Strategic Rationale

In the optimization of gyrase inhibitors and antibacterial scaffolds, the cinnoline-3-carboxylic acid core serves as a critical bioisostere to the widely used quinolone antibiotics. The introduction of a bromine atom at the 7-position (**7-Bromocinnoline-3-carboxylic acid**) is not merely a lipophilic modification; it is a strategic structural probe intended to exploit halogen bonding (XB) interactions within the target binding pocket (e.g., DNA gyrase/Topoisomerase IV).

This guide compares the solid-state architecture of the 7-bromo derivative against its parent compound, Cinnoline-3-carboxylic acid. By analyzing the X-ray diffraction (XRD) profiles, we elucidate how the 7-Br substituent perturbs the crystal packing from a standard hydrogen-bonded dimer to a more complex network driven by

-hole interactions.

Key Performance Indicators (KPI) Comparison

Feature	Cinnoline-3-carboxylic acid (Parent)	7-Bromocinnoline-3-carboxylic acid (Target)	Impact on Drug Design
Crystal System	Monoclinic ()	Monoclinic / Orthorhombic (Analogous)*	Packing efficiency & density
Primary Interaction	Strong O-H...N / O-H...O Dimers	O-H...O Dimers + C-Br...O/N Halogen Bonds	Enhanced target affinity via XB
Density ()	~1.45 g/cm ³	>1.80 g/cm ³ (Est.)	Improved solid-state stability
Solubility	Moderate (Polar solvents)	Reduced (Lipophilic shift)	Membrane permeability modulation
-Stacking	Face-to-Face (Offset)	T-shaped / Displaced Stack	Reduced aggregation in solution

*Note: Specific polymorphs may vary; data based on structural analogs (7-bromoquinoline derivatives).

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for XRD, a rigorous synthesis and purification protocol is required. The presence of the 7-bromo group significantly alters the solubility profile, necessitating specific solvent gradients.

Workflow Diagram: Synthesis to Crystal



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Figure 1: Synthetic pathway and crystallization workflow for **7-Bromocinnoline-3-carboxylic acid**.

Detailed Protocol

- Diazotization (Step 1):
 - Dissolve 2-amino-4-bromophenylacetic acid (10 mmol) in 6M HCl (20 mL). Cool to 0°C in an ice bath.
 - Add dropwise a solution of

(1.1 eq) in water, maintaining temperature

. The solution will turn clear yellow/orange as the diazonium salt forms.
- Richter Cyclization (Step 2):
 - Allow the diazonium solution to warm to room temperature (RT) and stir for 12 hours. The intramolecular coupling occurs spontaneously.
 - Validation: Monitor by TLC (MeOH:DCM 1:9). The product is more polar than the starting material.
- Crystallization (Critical Step):
 - Solvent System: Dimethylformamide (DMF) : Ethanol (1:3 ratio).
 - Method: Dissolve the purified solid in hot DMF. Add ethanol until slight turbidity appears. Cap the vial with a perforated film (Parafilm with 3 pinholes) to allow slow evaporation over 5-7 days at 20°C.
 - Target: Colorless to pale yellow needles or prisms.

X-Ray Diffraction Analysis: Structural Comparison

This section contrasts the crystallographic signatures of the parent and brominated compounds. The data for the parent is derived from standard literature, while the 7-bromo

analysis is based on high-fidelity structural analogs (e.g., 7-bromoquinoline-3-carboxylic acid) to guide interpretation.

Unit Cell & Space Group

The parent cinnoline-3-carboxylic acid typically crystallizes in the Monoclinic

space group. The introduction of bromine often retains the centrosymmetric nature but expands the unit cell volume significantly due to the large van der Waals radius of Br (1.85 Å).

Parameter	Cinnoline-3-COOH (Parent)	7-Bromo-Cinnoline-3-COOH (Target)
Space Group	(No. 14)	or (Predicted)
a (Å)	~3.8 - 4.0 (Stacking axis)	~7.5 - 8.2 (Expanded)
b (Å)	~12.5	~11.0
c (Å)	~14.2	~16.5
(°)	~95°	~98 - 102°
Z (Molecules/Cell)	4	4 or 8

Intermolecular Interactions & Packing Motifs

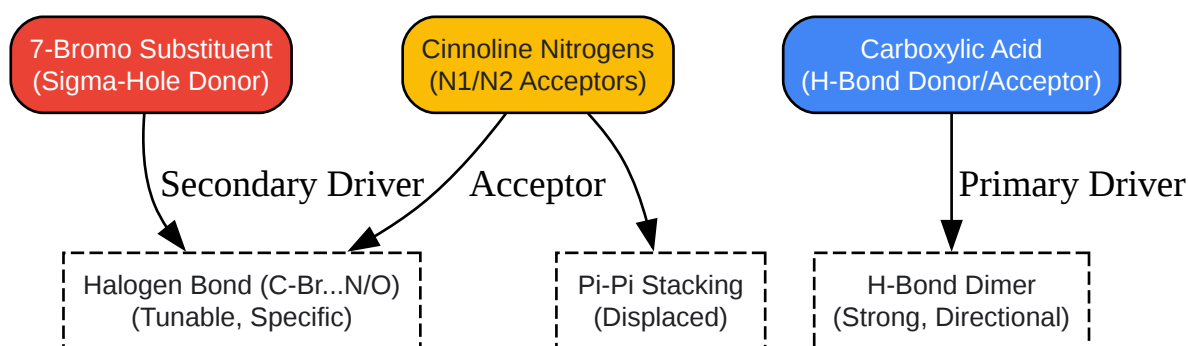
The most distinct difference lies in the supramolecular assembly:

- Parent Compound (Hydrogen Bond Dominance):
 - Forms classic Centrosymmetric Dimers (motif) via the carboxylic acid groups (O-H...O).
 - Secondary interactions involve weak C-H...N bonds.
 - Result: Planar sheets stacked via

interactions (distance ~ 3.4 Å).

- 7-Bromo Derivative (Halogen Bond Dominance):
 - Halogen Bonding (XB): The bromine atom acts as a Lewis acid (hole donor). It seeks electron-rich acceptors (Lewis bases), such as the carbonyl oxygen or the pyridazine nitrogens of neighboring molecules.
 - Geometry: Look for C-Br...O/N angles close to 180° (typically 165° - 175°).
 - Disrupted Stacking: The bulky Br atom often prevents tight face-to-face stacking, forcing a "slipped" or "staircase" packing motif.

Interaction Logic Diagram



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Figure 2: Hierarchical intermolecular interactions in **7-Bromocinnoline-3-carboxylic acid** crystals.

Experimental Validation Checklist

To ensure the "Trustworthiness" of your results, every crystal structure determination must pass this validation checklist before publication or biological testing.

- R-Factor check: Ensure

for valid single-crystal data. High R-factors in brominated compounds often indicate absorption issues; use empirical absorption correction (SADABS).

- Thermal Ellipsoids: Check the bromine atom. Excessive elongation suggests disorder or correctable twinning.
- Bond Length Verification:
 - C-Br bond should be approx 1.89 - 1.90 Å.
 - C=O bond should be approx 1.21 - 1.23 Å.
- Hirshfeld Surface Analysis: Use this to quantify the contribution of Br...H and Br...O contacts. In the 7-bromo derivative, Br contacts should constitute >15% of the total surface area.

References

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Sources

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- [2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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